molecular formula C69H114N18O22S B114389 Peptide I CAS No. 141039-76-1

Peptide I

Cat. No. B114389
CAS RN: 141039-76-1
M. Wt: 1579.8 g/mol
InChI Key: KPYXMALABCDPGN-HYOZMBHHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Peptides are short chains of amino acids that are essential for various biological processes in the human body. Peptide I is a specific type of peptide that has been extensively studied for its potential applications in scientific research.

Mechanism of Action

Peptide I exerts its biological effects by binding to specific receptors on the surface of cells. This binding triggers a series of intracellular signaling events that ultimately lead to the desired physiological response. The exact mechanism of action of Peptide I is still under investigation, but it is believed to involve the modulation of various cellular pathways.
Biochemical and Physiological Effects:
Peptide I has been shown to have a wide range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis (programmed cell death), and the modulation of immune function. It has also been shown to have antimicrobial and antiviral properties, making it a potential candidate for the treatment of infectious diseases.

Advantages and Limitations for Lab Experiments

Peptide I has several advantages as a research tool, including its high specificity and potency, as well as its ability to be easily synthesized and modified. However, it also has some limitations, including its relatively short half-life and the potential for off-target effects.

Future Directions

There are several potential future directions for research on Peptide I, including the development of new therapeutic applications, the elucidation of its mechanism of action, and the optimization of its pharmacokinetic properties. Additionally, further studies are needed to explore the potential of Peptide I as a tool for the study of cellular signaling pathways and the regulation of gene expression.
Conclusion:
In conclusion, Peptide I is a promising candidate for the development of new therapies and the study of cellular signaling pathways. Its high specificity and potency, as well as its ability to be easily synthesized and modified, make it a valuable research tool. However, further research is needed to fully understand its mechanism of action and optimize its pharmacokinetic properties.

Synthesis Methods

Peptide I can be synthesized using solid-phase peptide synthesis (SPPS), which involves the stepwise addition of amino acids to a resin-bound peptide chain. The process starts with the attachment of the first amino acid to the resin, followed by the successive addition of amino acids in the desired sequence. Once the peptide chain is complete, it is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).

Scientific Research Applications

Peptide I has been studied for its potential applications in various areas of scientific research, including drug discovery, biotechnology, and molecular biology. It has been shown to have antimicrobial, antiviral, and anticancer properties, making it a promising candidate for the development of new therapies.

properties

CAS RN

141039-76-1

Product Name

Peptide I

Molecular Formula

C69H114N18O22S

Molecular Weight

1579.8 g/mol

IUPAC Name

(4S)-5-[[(2S)-6-amino-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[2-[[2-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-2-[[(2S)-3-carboxy-2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C69H114N18O22S/c1-10-37(8)57(68(107)84-45(26-35(4)5)66(105)86-56(36(6)7)67(106)77-38(9)58(97)82-44(25-34(2)3)63(102)85-49(33-110)60(99)76-30-51(90)74-31-52(91)79-48(69(108)109)28-50(73)89)87-62(101)42(16-12-14-24-71)80-61(100)43(21-22-54(93)94)81-64(103)46(27-39-17-19-40(88)20-18-39)83-65(104)47(29-55(95)96)78-53(92)32-75-59(98)41(72)15-11-13-23-70/h17-20,34-38,41-49,56-57,88,110H,10-16,21-33,70-72H2,1-9H3,(H2,73,89)(H,74,90)(H,75,98)(H,76,99)(H,77,106)(H,78,92)(H,79,91)(H,80,100)(H,81,103)(H,82,97)(H,83,104)(H,84,107)(H,85,102)(H,86,105)(H,87,101)(H,93,94)(H,95,96)(H,108,109)/t37-,38-,41-,42-,43-,44-,45-,46-,47-,48-,49-,56-,57-/m0/s1

InChI Key

KPYXMALABCDPGN-HYOZMBHHSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CS)C(=O)NCC(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCCN)N

SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CS)C(=O)NCC(=O)NCC(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCCN)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CS)C(=O)NCC(=O)NCC(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCCN)N

Other CAS RN

141039-76-1

sequence

KGDYEKILVALCGGN

synonyms

peptide I
RACK1 (peptide)

Origin of Product

United States

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